2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
CAS No.: 686770-55-8
Cat. No.: VC7399269
Molecular Formula: C21H16F3N3O3S2
Molecular Weight: 479.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 686770-55-8 |
|---|---|
| Molecular Formula | C21H16F3N3O3S2 |
| Molecular Weight | 479.49 |
| IUPAC Name | 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H16F3N3O3S2/c22-21(23,24)30-15-8-6-13(7-9-15)25-17(28)12-32-20-26-16-10-11-31-18(16)19(29)27(20)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,25,28) |
| Standard InChI Key | DYXLYYDBOHRHKK-UHFFFAOYSA-N |
| SMILES | C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Introduction
The compound 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule belonging to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including enzyme inhibition and receptor modulation, which make them significant in medicinal chemistry research.
Synthesis Overview
The synthesis of such compounds typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. Key steps may involve:
-
Condensation Reactions: Forming the thieno[3,2-d]pyrimidine core.
-
Substitution Reactions: Introducing the acetamide and trifluoromethoxyphenyl groups.
Biological Activity and Applications
Thieno[3,2-d]pyrimidine derivatives are known for their biological activities, including:
-
Enzyme Inhibition: Potential inhibitors of various enzymes involved in disease pathways.
-
Receptor Modulation: May interact with receptors to modulate cellular responses.
Potential Applications
-
Pharmaceutical Research: These compounds are explored for their therapeutic potential in treating diseases related to enzyme dysregulation or receptor dysfunction.
-
Biological Studies: Useful in understanding cellular mechanisms and developing new therapeutic strategies.
Research Findings and Data
While specific research findings on 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide are not available, related compounds have shown promising biological activities. For instance, similar thieno[3,2-d]pyrimidine derivatives have been studied for their inhibitory effects on enzymes and receptors.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume